molecular formula C13H20BrN3 B8512683 1-(5-Bromopyridin-2-ylmethyl)-4-isopropylpiperazine

1-(5-Bromopyridin-2-ylmethyl)-4-isopropylpiperazine

Cat. No.: B8512683
M. Wt: 298.22 g/mol
InChI Key: YYQDURYZJVNLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-ylmethyl)-4-isopropylpiperazine is a useful research compound. Its molecular formula is C13H20BrN3 and its molecular weight is 298.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20BrN3

Molecular Weight

298.22 g/mol

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C13H20BrN3/c1-11(2)17-7-5-16(6-8-17)10-13-4-3-12(14)9-15-13/h3-4,9,11H,5-8,10H2,1-2H3

InChI Key

YYQDURYZJVNLQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5-Bromopyridin-2-ylmethyl)piperazine (10 g, 39.04 mmol) was dissolved in THF (65 ml), water (0.6 mL), propanone (4.5 g, 78.08 mmol) and acetic acid (7.5 g, 125 mmol) was mixed. Then 1M NaCNBH3 in THF (3.68 g, 58 mmol) (58 mL) was added. The reaction mixture was then heated and 21eq. water was added in order to solve the rest of material in the mixture. The reaction mixture was stirred overnight at 45° C. The reaction mixture was added DCM (150 mL) and water (100 mL). pH was adjusted to pH=10 with 4N NaOH. The water phase was extracted with DCM (2×25 mL). The combined DCM phase was washed with water (2×25 mL), brine (2×25 mL) finally dried MgSO4, filtered and evaporated in vacuo giving 7.56 g (65%) of a thick oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
58 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.